Mono(2,4-di-tert-butylphenyl)phosphate

Übersicht

Beschreibung

Mono(2,4-di-tert-butylphenyl)phosphate is an organophosphorus compound known for its role as an antioxidant. It is derived from 2,4-di-tert-butylphenol and is widely used in various industrial applications, particularly in the stabilization of polymers .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Mono(2,4-di-tert-butylphenyl)phosphate typically involves the reaction of 2,4-di-tert-butylphenol with phosphorus oxychloride or phosphorus trichloride. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using batch reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature controls .

Analyse Chemischer Reaktionen

Types of Reactions

Mono(2,4-di-tert-butylphenyl)phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphates and other oxidized derivatives.

Reduction: Reduction reactions can convert it back to its phenolic form.

Substitution: It can undergo substitution reactions where the phenyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include various phosphates, phenolic derivatives, and substituted phenyl compounds. These products are often used in further chemical synthesis or as additives in industrial applications .

Wissenschaftliche Forschungsanwendungen

Mono(2,4-di-tert-butylphenyl)phosphate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of Mono(2,4-di-tert-butylphenyl)phosphate involves its antioxidant properties. It works by scavenging free radicals and preventing oxidative degradation of materials. The molecular targets include reactive oxygen species (ROS) and other free radicals, which it neutralizes through electron donation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tris(2,4-di-tert-butylphenyl)phosphite: Another widely used antioxidant with similar stabilizing properties.

Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): A common antioxidant used in polymers.

Uniqueness

Mono(2,4-di-tert-butylphenyl)phosphate is unique in its specific molecular structure, which provides distinct antioxidant properties. Its ability to stabilize polymers and prevent oxidative degradation makes it particularly valuable in industrial applications .

Biologische Aktivität

Mono(2,4-di-tert-butylphenyl)phosphate (MDTBP) is an organophosphate compound derived from 2,4-di-tert-butylphenol. This article explores its biological activity, focusing on its toxicological effects, mechanisms of action, and potential applications. Comprehensive data from various studies will be presented, including case studies and research findings.

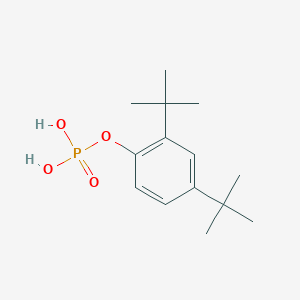

Chemical Structure and Properties

MDTBP has the chemical formula and is characterized by a phosphate group attached to a phenolic compound. Its structure contributes to its biological activity, particularly in terms of toxicity and interaction with biological systems.

Cardiotoxicity

Recent studies have highlighted the cardiotoxic effects of MDTBP. For instance, a study on zebrafish larvae exposed to tris(2,4-di-tert-butylphenyl)phosphate (a related compound) showed significant impairments in cardiac morphology and function. The exposure led to decreased heartbeat rates and cardiac output, along with signs of pericardial edema and ventricular hypertrophy. The underlying mechanism involved ferroptosis, a form of regulated cell death associated with iron overload and oxidative stress .

Cytotoxicity

MDTBP exhibits cytotoxic properties across various cell lines. Notably, it has been shown to induce cytotoxic effects in CHO-K1 cells through the generation of reactive oxygen species (ROS). A dose-dependent reduction in mitochondrial mass was observed following exposure to MDTBP, indicating potential impacts on cellular health .

The biological activity of MDTBP is primarily mediated through its interactions with cellular components:

Study on Zebrafish

In a study assessing the impact of AO168 (a variant of MDTBP), zebrafish larvae were exposed to concentrations of 10 and 100 μg/L for five days. The results indicated significant cardiac dysfunctions attributed to ferroptosis mechanisms. This study underscores the ecological risks associated with organophosphate esters like MDTBP .

Cellular Health Assessment

Another investigation focused on the pre-lethal cytotoxic effects of bis(2,4-di-tert-butylphenyl) phosphate (bDtBPP), revealing that exposure resulted in increased ROS levels and mitochondrial impairment in CHO-K1 cells. This research emphasizes the necessity for alternative materials in biopharmaceutical applications to mitigate these toxic effects .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

(2,4-ditert-butylphenyl) dihydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23O4P/c1-13(2,3)10-7-8-12(18-19(15,16)17)11(9-10)14(4,5)6/h7-9H,1-6H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGROEDUAFPSGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OP(=O)(O)O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.